2-methyl-2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide

X-ray crystallography regioisomer differentiation benzothiazine scaffold

2-Methyl-2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide (CAS 5510-10-1, molecular formula C₉H₉NO₃S, MW 211.24 g/mol) is a heterocyclic compound belonging to the 1,2-benzothiazine 1,1-dioxide class. This class forms the core scaffold of the oxicam family of non-steroidal anti-inflammatory drugs (NSAIDs), including meloxicam and piroxicam.

Molecular Formula C10H11BrClNO3S
Molecular Weight 340.62 g/mol
CAS No. 5510-10-1
Cat. No. B3144365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide
CAS5510-10-1
Molecular FormulaC10H11BrClNO3S
Molecular Weight340.62 g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Br
InChIInChI=1S/C9H9NO3S/c1-10-6-8(11)7-4-2-3-5-9(7)14(10,12)13/h2-5H,6H2,1H3
InChIKeyMZIZZFZICXRNSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-Dioxide (CAS 5510-10-1): Procurement-Relevant Identity, Class, and Structural Context


2-Methyl-2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide (CAS 5510-10-1, molecular formula C₉H₉NO₃S, MW 211.24 g/mol) is a heterocyclic compound belonging to the 1,2-benzothiazine 1,1-dioxide class [1]. This class forms the core scaffold of the oxicam family of non-steroidal anti-inflammatory drugs (NSAIDs), including meloxicam and piroxicam [2]. The compound is distinguished by a 2-methyl substituent on the thiazine nitrogen and a ketone at the 4-position, with the sulfone (1,1-dioxide) moiety providing the electron-withdrawing character essential for downstream synthetic transformations [1]. Its primary established utility is as a key synthetic intermediate in the manufacture of meloxicam-related impurities and as a pharmacopoeial reference standard for analytical method development [3].

Why 2-Methyl-2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-Dioxide Cannot Be Replaced by Generic Benzothiazine Analogs in Regulated Pharmaceutical Applications


Within the 1,2-benzothiazine 1,1-dioxide family, seemingly minor structural variations—such as N-substituent identity (methyl vs. ethyl vs. hydrogen), ring-fusion regiochemistry (1,2- vs. 2,1-benzothiazine), and oxidation state—produce compounds with fundamentally different reactivity, crystallographic properties, and regulatory recognition [1]. The 2-methyl substituent on the target compound is not arbitrary; it dictates the compound's reactivity toward enolate formation, aldol condensation, and subsequent carboxamide coupling steps that are critical to oxicam synthesis pathways [2]. The 2,1-benzothiazine isomer (1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide), despite sharing the identical molecular formula, adopts a different ring conformation and hydrogen-bonding network that leads to divergent downstream reaction outcomes [3]. Furthermore, only the specifically characterized 1,2-benzothiazine 1,1-dioxide scaffold with the 2-methyl substitution has been adopted as a named pharmacopoeial impurity reference standard (Piroxicam Impurity 7) for ANDA/NDA submissions, meaning that generic substitution with an uncharacterized analog would fail regulatory scrutiny [4].

Quantitative Differentiation Evidence for 2-Methyl-2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-Dioxide vs. Closest Analogs and Alternative Precursors


Regioisomeric Identity: 1,2-Benzothiazine vs. 2,1-Benzothiazine Scaffold Confirmed by Single-Crystal X-Ray Diffraction

The target compound is unambiguously the 1,2-benzothiazine 1,1-dioxide regioisomer, as established by single-crystal X-ray diffraction (SC-XRD) at 173 K [1]. The thiazine ring adopts a half-chair conformation, with the S1–N1 bond length measured at 1.629(3) Å and the S1–C1 bond at 1.760(4) Å. The sulfone O2–S1–O3 angle is 118.66(16)°. In contrast, the 2,1-benzothiazine isomer (1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide) crystallizes with distorted tetrahedral geometry around sulfur and the heterocyclic ring in a half-boat conformation [2]. The 2,1-isomer exhibits a different hydrogen-bonding architecture, with molecules dimerized via benzene C–H···O=S interactions, whereas the 1,2-isomer displays an extensive network of two intramolecular and three intermolecular hydrogen bonds [1][2]. This regioisomeric distinction directly impacts reactivity at the 3-position and the suitability of each scaffold for oxicam carboxamide synthesis.

X-ray crystallography regioisomer differentiation benzothiazine scaffold structural confirmation

Synthetic Efficiency: One-Pot Transformations from the Target Compound Outperform Saccharin-Based Stepwise Routes

The target compound enables one-pot, two-transformation sequences to advanced oxicam intermediates with overall yields superior to both the stepwise process and the alternate procedure starting from saccharin [1][2]. Specifically, Siddiqui et al. (2007) demonstrated that 4-hydroxy-2-methyl-(2H)-1,2-benzothiazine-3-sulfonic acid 1,1-dioxide is obtained in a single operation from 2-methyl-2H-1,2-benzothiazin-4(3H)-one 1,1-dioxide with an overall yield exceeding that of the multi-step saccharin route [1]. Similarly, the one-pot synthesis of 4-hydroxy-3-nitro-2-methyl-(2H)-1,2-benzothiazine 1,1-dioxide from this compound gives a higher overall yield than the stepwise process originating from saccharin [2]. The Consonni et al. (1990) one-pot method for preparing the target compound itself further streamlines access to this key intermediate [3]. In contrast, saccharin-based routes require isolation of intermediates (e.g., saccharin-N-methane sulfonic acid) and additional work-ups, increasing process mass intensity and cycle time.

one-pot synthesis synthetic efficiency oxicam intermediate saccharin process chemistry

Regulatory Reference Standard Pedigree: Pharmacopoeial Compliance for ANDA/NDA Analytical Applications

The target compound is formally designated and supplied as Piroxicam Impurity 7 and as an intermediate for Amido Methyl Meloxicam (Meloxicam Impurity) synthesis . As supplied by Veeprho (Catalogue VE0022469), it is a highly characterized reference material that fully complies with USP, EMA, JP, and BP regulatory standards and is accompanied by a detailed Structure Elucidation Report (SER) [1]. This regulatory pedigree is not shared by generic, non-pharmacopoeial benzothiazine analogs such as 2-ethyl-2H-1,2-benzothiazin-4(3H)-one 1,1-dioxide (CAS 28716-53-2) or the des-methyl parent compound (CAS 27363-39-9), which lack defined pharmacopoeial impurity monographs and are not supplied with the same level of certified characterization documentation . The commercial availability of the target compound at ≥97% purity (AKSci), ≥98% (MolCore, Leyan), and with full HPLC, NMR, and LC-MS characterization packages further distinguishes it from less rigorously characterized analogs .

reference standard pharmacopoeial impurity ANDA NDA regulatory compliance Piroxicam Impurity 7

Patent-Recognized Starting Material for Boron Trifluoride-Mediated Pyranobenzothiazine Synthesis: Defined Stoichiometric Utility

US Patent 3,966,716 explicitly identifies 2-methyl-2H-1,2-benzothiazin-4(3H)-one 1,1-dioxide as a specific starting material (compound II, where R = methyl) for the boron trifluoride etherate-mediated synthesis of 2H-1,3,2-dioxaborino[5,4-c]-1,2-benzothiazine 6,6-dioxides [1]. The patent teaches a precise stoichiometric protocol: 42.3 g (0.2 mole) of the target compound is reacted with 71 g (0.5 mole) of boron trifluoride etherate in 102 g (1.0 mole) of acetic anhydride [1]. This defined loading demonstrates the compound's compatibility with Lewis acid-mediated enolate chemistry that is not equivalently demonstrated for the 2-ethyl analog or the des-methyl parent compound in the same patent. The resulting boron complex intermediates (V) are subsequently transformed via Vilsmeier reagent to pyrano[3,2-c][1,2]benzothiazine 6,6-dioxides with anti-secretory and anti-allergy activity at intraperitoneal doses of 5–20 mg/kg in the pylorus-ligated rat model [1]. The patent's preferential exemplification of the 2-methyl derivative over other N-alkyl variants (R = H, ethyl, butyl) indicates that the methyl substituent provides an optimal balance of reactivity and steric accessibility for this transformation.

patent intermediate boron trifluoride pyranobenzothiazine process chemistry anti-secretory

Alpha-Glucosidase Inhibition: Quantitative Binding Data Confirms Low Affinity—Differentiating from Bioactive Oxicam Carboxamides

The target compound has been evaluated for inhibition of brewer's yeast alpha-glucosidase, with a reported Ki value of 3.69 × 10⁵ nM (369 µM) at pH 6.5 [1]. This very weak inhibition (Ki in the high micromolar range) contrasts sharply with the potent COX-2 inhibitory activity of 4-hydroxy-1,2-benzothiazine carboxamides such as meloxicam (IC₅₀ ~0.1–0.3 µM for COX-2) and piroxicam [2]. The absence of the 4-hydroxy and 3-carboxamide functionalities in the target compound explains its lack of meaningful COX inhibition and its primary role as a non-pharmacologically active synthetic intermediate. This biochemical data provides a quantitative boundary condition: the compound should not be procured under the mistaken assumption of inherent anti-inflammatory bioactivity, but rather for its well-defined role as a precursor and reference standard.

alpha-glucosidase BindingDB enzyme inhibition oxicam differentiation selectivity

Procurement-Driven Application Scenarios for 2-Methyl-2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-Dioxide Based on Verified Evidence


Pharmaceutical Reference Standard for Piroxicam and Meloxicam Impurity Profiling in ANDA/NDA Submissions

This compound is the designated Piroxicam Impurity 7 and a key intermediate for Amido Methyl Meloxicam (Meloxicam Impurity) synthesis [2]. As supplied with full pharmacopoeial compliance (USP, EMA, JP, BP) and a Structure Elucidation Report, it is suited for HPLC method validation, system suitability testing, and impurity quantification in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) for both meloxicam and piroxicam drug products [3]. Its defined purity specifications (97–98%) and comprehensive characterization (NMR, HPLC, LC-MS, COA) meet the evidentiary standards required by ICH Q3A/Q3B guidelines .

Synthetic Intermediate for One-Pot Preparation of 4-Hydroxy-2-methyl-1,2-benzothiazine-3-sulfonic Acid 1,1-Dioxide and Related Oxicam Precursors

The compound serves as the preferred starting material for one-pot, two-transformation sequences yielding 4-hydroxy-2-methyl-(2H)-1,2-benzothiazine-3-sulfonic acid 1,1-dioxide and 4-hydroxy-3-nitro-2-methyl-(2H)-1,2-benzothiazine 1,1-dioxide with overall yields superior to multi-step saccharin-based protocols [2]. Process chemistry groups developing oxicam analog libraries or optimizing meloxicam-related synthetic routes benefit from the reduced operational complexity and solvent consumption of this one-pot approach [3].

Boron Trifluoride-Mediated Synthesis of Pyrano[3,2-c][1,2]benzothiazine 6,6-Dioxides with Anti-Secretory Activity

Per US Patent 3,966,716, this compound is the specifically exemplified 2-substituted-2H-1,2-benzothiazin-4(3H)-one 1,1-dioxide for reaction with BF₃·OEt₂ and acetic anhydride to generate novel 2,2-difluoro-4,5-disubstituted-2H-1,3,2-dioxaborino[5,4-c]-1,2-benzothiazine 6,6-dioxide intermediates, which are subsequently converted to pharmacologically active pyranobenzothiazines with anti-secretory and anti-allergy properties . The precise stoichiometric protocol (42.3 g substrate, 71 g BF₃·OEt₂, 102 g Ac₂O) provides a validated starting point for medicinal chemistry groups exploring this scaffold .

Crystallographic Reference Compound for 1,2-Benzothiazine Conformational Analysis and Polymorph Screening

With a fully solved single-crystal X-ray structure (R = 0.051, wR = 0.124, data-to-parameter ratio = 16.2, T = 173 K) , this compound provides a crystallographic benchmark for the 1,2-benzothiazine 1,1-dioxide scaffold. Solid-state characterization laboratories can use these published unit cell parameters, hydrogen-bonding network data, and ring conformation descriptors (half-chair, with specific Cremer-Pople puckering parameters) as a reference for identifying new polymorphs, co-crystals, or solvates of structurally related oxicam drug substances .

Quote Request

Request a Quote for 2-methyl-2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.